7-Hydroxy-beta-carboline-1-propionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(7-oxo-2,9-dihydropyrido[3,4-b]indol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-8-1-2-9-10-5-6-15-11(3-4-13(18)19)14(10)16-12(9)7-8/h1-2,5-7,15-16H,3-4H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOPWGSKAKJDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CNC(=C3NC2=CC1=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 7-Hydroxy-beta-carboline-1-propionic Acid
CAS: 215934-15-9 Synonyms: 3-(7-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)propanoic acid; 7-OH-βC-1-propionic acid Document Type: Technical Reference & Experimental Guide Version: 1.0
Part 1: Executive Summary & Core Significance
7-Hydroxy-beta-carboline-1-propionic acid (CAS 215934-15-9) is a functionalized tricyclic alkaloid belonging to the β-carboline family.[1] Distinguished by the presence of a hydroxyl group at the C7 position and a propionic acid moiety at the C1 position, this compound serves as a critical reference standard in natural product chemistry and a versatile scaffold in medicinal chemistry.
Unlike simple β-carbolines (e.g., Harmane, Norharmane) which are lipophilic, the C1-propionic acid side chain introduces amphiphilic character and a handle for bioconjugation, while the 7-hydroxyl group significantly alters its electronic and fluorescence properties. It is primarily utilized in three domains:
-
Fluorescence Spectroscopy: As a pH-sensitive fluorophore and metabolic marker.
-
Pharmacology: As a ligand for the benzodiazepine binding site of GABA-A receptors and an inhibitor of monoamine oxidase (MAO).
-
Chemical Biology: As a synthetic intermediate for generating complex indole alkaloids found in fungi (e.g., Cortinarius species).
Part 2: Chemical Identity & Physicochemical Profile[1][2][3]
Identification Data[2][4]
| Parameter | Specification |
| CAS Number | 215934-15-9 |
| IUPAC Name | 3-(7-hydroxy-9H-pyrido[3,4-b]indol-1-yl)propanoic acid |
| Molecular Formula | C₁₄H₁₂N₂O₃ |
| Molecular Weight | 256.26 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | DMSO (>10 mg/mL), MeOH (Moderate), Water (Low, pH dependent) |
| pKa (Calculated) | ~9.5 (Phenolic OH), ~4.5 (Carboxylic Acid), ~5.2 (Pyridine N) |
Spectral Characteristics (Fluorescence)
The 7-hydroxyl substitution induces a bathochromic shift compared to unsubstituted β-carbolines. The fluorescence is highly pH-dependent due to the phenolic proton equilibrium.
-
Excitation Max: ~340–360 nm
-
Emission Max: ~430–460 nm (Cyan-Blue region)
-
Quantum Yield: High in organic solvents; quenched in aqueous buffers at neutral pH due to excited-state proton transfer (ESPT).
Part 3: Synthesis & Production Logic
Retrosynthetic Analysis
The most robust route to C1-substituted β-carbolines is the Pictet-Spengler condensation followed by oxidative dehydrogenation. For CAS 215934-15-9, the precursors are a serotonin derivative (5-hydroxytryptamine equivalent) and a succinic semialdehyde derivative.
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic pathway via modified Pictet-Spengler cyclization.
Critical Synthetic Considerations
-
Oxidation Step: The transition from the tetrahydro-β-carboline (THBC) to the fully aromatic β-carboline is critical. Using Pd/C in refluxing xylene or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is preferred over KMnO₄ to prevent over-oxidation of the propionic side chain.
-
Protection Strategy: The 7-hydroxyl group is reactive. Starting with 5-benzyloxytryptamine prevents side reactions during the cyclization and allows for clean deprotection via catalytic hydrogenation or acid hydrolysis in the final step.
Part 4: Analytical Characterization & Quality Control
HPLC-FLD Method (Fluorescence Detection)
Due to the compound's native fluorescence, HPLC-FLD is superior to UV-Vis for sensitivity, capable of detecting femtomole quantities in biological matrices.
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 15 minutes.
-
Detection: Excitation: 300 nm | Emission: 435 nm.
-
Flow Rate: 1.0 mL/min.
NMR Interpretation (Diagnostic Signals)
-
Indole NH: Singlet at ~11.2 ppm (DMSO-d6).
-
C1-Propionic Chain: Two triplets at ~2.8 ppm and ~3.1 ppm, corresponding to the methylene protons linking the aromatic core to the carboxylic acid.
-
Aromatic Region: The C7-OH substitution pattern creates a distinct coupling pattern (d, d, s) for the A-ring protons, differing from the standard unsubstituted β-carboline.
Part 5: Biological & Pharmacological Context[1][6]
Mechanism of Action
The β-carboline core is a "privileged scaffold" in medicinal chemistry.
-
DNA Intercalation: The planar tricyclic system intercalates into DNA base pairs, inhibiting Topoisomerase I/II. This confers the cytotoxicity noted in biological screenings.
-
GABA-A Receptor Modulation: 7-oxygenated β-carbolines often act as inverse agonists or antagonists at the benzodiazepine site, potentially modulating anxiety and seizure thresholds.
-
MAO Inhibition: It functions as a reversible inhibitor of Monoamine Oxidase A (MAO-A), preventing the breakdown of serotonin and norepinephrine.
Signaling Interaction Map
Figure 2: Pharmacological interaction network and downstream effects.
Part 6: Experimental Handling & Protocols
Storage & Stability
-
Light Sensitivity: CRITICAL. As a fluorophore, this compound is susceptible to photodegradation. Store in amber vials wrapped in aluminum foil.
-
Temperature: Store solid at -20°C. Solutions in DMSO are stable for 1 month at -20°C.
-
Oxidation: The 7-hydroxyl group is prone to oxidation at high pH. Maintain stock solutions in slightly acidic or neutral buffers.
Protocol: Preparation of 10 mM Stock Solution
-
Weigh 2.56 mg of CAS 215934-15-9.[2]
-
Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Vortex for 30 seconds. Sonicate for 1 minute if particles persist.
-
Aliquot into light-protected tubes (50 µL each) to avoid freeze-thaw cycles.
-
Usage: Dilute 1:1000 into assay buffer (PBS) for a working concentration of 10 µM.
References
-
BioCrick. (n.d.). 7-Hydroxy-beta-carboline-1-propionic acid Data Sheet. Retrieved from [Link]
-
PubChem. (2021).[2] Compound Summary: 3-(7-hydroxy-9H-beta-carboline-1-yl)propanoic acid (CID 10868897). National Library of Medicine. Retrieved from [Link]
- Cao, R., et al. (2007). Synthesis and cytotoxic activity of a novel series of beta-carboline derivatives. European Journal of Medicinal Chemistry.
- Dai, J., et al. (2018). Beta-carboline alkaloid monomers and dimers: Occurrence, structural diversity, and biological activities. European Journal of Medicinal Chemistry.
-
TargetMol. (n.d.). 7-Hydroxy-beta-carboline-1-propionic acid Product Information. Retrieved from [Link]
Sources
Biological Activity Profile of 7-Hydroxy-beta-carboline-1-propionic acid
Technical Guide & Whitepaper
Executive Summary
7-Hydroxy-beta-carboline-1-propionic acid (7-OH-BCPA) is a naturally occurring indole alkaloid predominantly isolated from the roots of Eurycoma longifolia (Tongkat Ali) and certain fungal species like Cortinarius brunneus. Distinct from the hallucinogenic simple beta-carbolines (e.g., harmine, harmaline), this compound features a propionic acid moiety at the C1 position, which significantly alters its solubility, pharmacokinetics, and toxicity profile.
This guide details the physicochemical properties, biological activity, and experimental protocols for 7-OH-BCPA. Key findings indicate its utility as a cytotoxic agent against specific cancer cell lines, a potent fluorophore for bio-imaging, and a bioactive scaffold with anti-inflammatory properties mediated through the Nrf2/HO-1 signaling pathway.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The structural uniqueness of 7-OH-BCPA lies in the combination of the planar, fluorescent beta-carboline core with a hydrophilic carboxylic acid tail. This amphiphilic nature dictates its interaction with biological membranes and cytosolic enzymes.
Table 1: Chemical Specifications
| Property | Detail |
| Common Name | 7-Hydroxy-beta-carboline-1-propionic acid |
| Synonyms | 3-(7-hydroxy-9H-pyrido[3,4-b]indol-1-yl)propanoic acid; 1-(2-Carboxyethyl)-7-hydroxy-β-carboline |
| CAS Number | 215934-15-9 |
| Molecular Formula | C₁₄H₁₂N₂O₃ |
| Molecular Weight | 256.26 g/mol |
| Solubility | Soluble in DMSO, MeOH, alkaline water; Low solubility in neutral water |
| Fluorescence | Excitation: ~340 nm |
| pKa | ~4.8 (Carboxylic acid), ~9.5 (Phenolic OH), ~5.2 (Pyridine N) |
Structural Significance[7]
-
7-Hydroxyl Group: Functions as a proton donor/acceptor, enhancing antioxidant capacity and enabling fluorescence modulation based on pH. It is also the primary site for Phase II metabolism (glucuronidation).
-
1-Propionic Acid Chain: Increases polarity, reducing blood-brain barrier (BBB) permeability compared to lipophilic analogs like harmine. This directs the compound's activity toward peripheral tissues (e.g., macrophages, lung epithelium).
Pharmacology & Mechanism of Action
The biological profile of 7-OH-BCPA is defined by three primary mechanisms: cytotoxicity, anti-inflammatory signaling, and DNA intercalation.
Cytotoxicity & Antitumor Activity
Studies on Eurycoma longifolia extracts have identified 7-OH-BCPA and its methoxy-analog (7-MCPA) as cytotoxic agents.[1]
-
Target: Demonstrated activity against human lung cancer (A-549) and breast cancer (MCF-7) cell lines.[2][3][4][5]
-
Mechanism: Planar beta-carbolines intercalate into DNA, inhibiting topoisomerase enzymes. The 7-OH group facilitates hydrogen bonding with DNA base pairs, stabilizing the complex.
Anti-Inflammatory Pathway (Nrf2/HO-1 Activation)
Research on the closely related 7-methoxy derivative (7-MCPA) demonstrates potent anti-inflammatory effects via the Nrf2 pathway. As 7-OH-BCPA is the O-demethylated metabolite/analog, it shares this pharmacophore.
Mechanism:
-
Induction: The compound acts as a mild electrophile or ROS scavenger.
-
Translocation: It disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus.
-
Transcription: Nrf2 binds to the Antioxidant Response Element (ARE).
-
Expression: Upregulation of Heme Oxygenase-1 (HO-1), reducing pro-inflammatory cytokines (IL-6, TNF-α, NO).
Figure 1: Proposed mechanism of anti-inflammatory action via the Nrf2/HO-1 signaling axis.
Receptor Interactions (GABA-A)
Unlike simple beta-carbolines which are potent inverse agonists at the benzodiazepine site of GABA-A receptors (causing anxiety/convulsions), the propionic acid substitution at C1 significantly reduces affinity for central GABA receptors due to steric hindrance and polarity. This suggests 7-OH-BCPA has a wider therapeutic safety window regarding neurotoxicity.
Experimental Protocols
Extraction from Eurycoma longifolia
To isolate 7-OH-BCPA for research, a bio-guided fractionation is recommended.[1]
-
Source Material: Dried roots of E. longifolia.[6]
-
Extraction: Reflux with 95% Methanol for 4 hours.
-
Partitioning:
-
Concentrate MeOH extract.
-
Partition between Water and Hexane (remove lipids).
-
Partition aqueous layer with n-Butanol . (The acid moiety makes it partition into polar organic solvents).
-
-
Purification:
-
Subject n-Butanol fraction to Column Chromatography (Silica Gel).
-
Eluent: Chloroform:Methanol:Water (gradient 80:20:2 to 60:40:10).
-
Detection: Monitor fractions under UV light (365 nm) for intense blue fluorescence.
-
HPLC-Fluorescence Detection Method
This protocol validates the purity and concentration of 7-OH-BCPA in biological samples.
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate (pH 4.5).
-
B: Acetonitrile.
-
Gradient: 10% B to 60% B over 20 min.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence (Ex: 300 nm, Em: 445 nm).
-
Retention Time: Expect elution between 12–15 min depending on gradient slope.
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 against A-549 cells.
-
Seeding: Seed A-549 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add 7-OH-BCPA dissolved in DMSO (Final DMSO < 0.1%). Serial dilutions: 1, 10, 50, 100 µM.
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Assay: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Read: Absorbance at 570 nm.
-
Calculation:
.
Toxicology & Safety Profile
-
Neurotoxicity: Reduced risk compared to harmine/harmaline due to poor BBB penetration (carboxylic acid ionization at physiological pH).
-
Cytotoxicity: Moderate. Care must be taken when handling pure powder (>98%).
-
Handling: Light-sensitive. Store at -20°C, protected from light. Solutions should be prepared fresh to avoid oxidation of the indole ring.
Future Outlook & Drug Development
7-OH-BCPA represents a "peripheral" beta-carboline scaffold. Its inability to easily cross the BBB makes it an attractive candidate for treating peripheral inflammatory diseases (e.g., rheumatoid arthritis, lung inflammation) without the psychotropic side effects typical of the beta-carboline class. Future research should focus on:
-
Prodrug Design: Esterification of the propionic acid to enhance oral bioavailability or BBB penetration if central effects are desired.
-
Fluorescent Probes: Utilizing its pH-sensitive fluorescence for intracellular pH mapping.
References
-
BioCrick. (n.d.). 7-Hydroxy-beta-carboline-1-propionic acid | CAS:215934-15-9.[7][8] Retrieved from
-
Kuo, P. C., et al. (2003). "Cytotoxic and antimalarial beta-carboline alkaloids from the roots of Eurycoma longifolia."[2][1][3][5][9] Journal of Natural Products, 66(10), 1324-1327.
-
Tran, T. V., et al. (2016). "7-Methoxy-(9H-β-Carbolin-1-il)-(E)-1-Propenoic Acid, a β-Carboline Alkaloid From Eurycoma longifolia, Exhibits Anti-Inflammatory Effects by Activating the Nrf2/Heme Oxygenase-1 Pathway." Journal of Cellular Biochemistry, 117(3), 659-670.
-
PubChem. (n.d.).[10] 7-Hydroxy-beta-carboline-1-propionic acid (CID 10868897).[8] National Library of Medicine.
-
ChemFaces. (n.d.). 7-Hydroxy-beta-carboline-1-propionic acid Datasheet.
Sources
- 1. 7-Methoxy-beta-carboline-1-propionic acid | CAS:137756-13-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology [mdpi.com]
- 5. Cytotoxic and antimalarial beta-carboline alkaloids from the roots of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogj.com [phcogj.com]
- 7. 7-Hydroxy-beta-carboline-1-propionic acid | CAS:215934-15-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. 7-Hydroxy-beta-carboline-1-propionic acid | C14H12N2O3 | CID 10868897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Solubility & Handling of 7-Hydroxy-beta-carboline-1-propionic acid
This Application Note is designed for researchers requiring high-precision protocols for the solubilization, handling, and storage of 7-Hydroxy-beta-carboline-1-propionic acid (CAS: 215934-15-9).[1]
The following guide synthesizes physicochemical data with practical laboratory experience to ensure experimental reproducibility.
-Carboline Alkaloid / Indole Derivative Primary Applications: Metabolic studies, cytotoxicity assays, neuropharmacology.[1]Physicochemical Profile & Solubility Logic
Before attempting dissolution, it is critical to understand the molecule's dual nature. 7-Hydroxy-beta-carboline-1-propionic acid contains both a polar hydroxyl group (-OH) and an ionizable propionic acid tail (-COOH) attached to a lipophilic
Key Metrics
| Property | Data | Relevance to Solubility |
| CAS Number | 215934-15-9 | Unique Identifier for verification. |
| Molecular Weight | 256.26 g/mol | Used for Molarity (M) calculations.[1] |
| Formula | ||
| Appearance | Yellow Solid/Powder | Visual indicator of purity/oxidation.[1] |
| pKa (Predicted) | ~4.5 (COOH), ~9.5 (Phenolic OH) | pH-dependent solubility in aqueous buffers.[1] |
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Max Conc.[1] (Est.)[2][3] | Application Note |
| DMSO | Excellent (Preferred) | Best for Stock Solutions. Aprotic nature disrupts crystal lattice effectively.[1] | |
| Methanol | Good | Suitable for chromatography (HPLC) or specific synthesis steps.[1] Volatile. | |
| Water (Neutral) | Poor | < 0.1 mg/mL | Not recommended for initial stock.[1] Risk of precipitation.[2] |
| 1M NaOH | Moderate | Variable | Deprotonates the acid/phenol, increasing solubility, but may degrade the compound over time.[1] |
Protocol: Preparation of Stock Solution (DMSO)
Objective: Create a stable 10 mM stock solution.
Rationale: DMSO (Dimethyl sulfoxide) is the gold standard for
Materials
-
7-Hydroxy-beta-carboline-1-propionic acid (Solid)[1]
-
Anhydrous DMSO (Grade:
99.9%, Cell Culture Tested) -
Amber glass vials (Borosilicate) – Crucial for light protection.[1]
-
Vortex mixer and Ultrasonic bath.[1]
Step-by-Step Methodology
-
Calculation:
-
Target Concentration: 10 mM (10 mmol/L).
-
Target Volume: 1 mL .
-
Mass Required:
. -
Note: If weighing exactly 1 mg, adjust DMSO volume to 390
L to achieve 10 mM.
-
-
Dissolution:
-
Weigh the powder into an amber glass vial.
-
Add the calculated volume of Anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Visual Check: Hold against a light source. The solution should be clear yellow.
-
Troubleshooting: If particles persist, sonicate in a water bath at room temperature (20-25°C) for 2-5 minutes. Do not heat above 40°C to prevent degradation.
-
-
Storage (Critical):
-
Divide the stock into small aliquots (e.g., 50
L) to avoid freeze-thaw cycles. -
Store at -20°C (stable for ~1 month) or -80°C (stable for ~6 months).
-
Protect from light at all times.
-
Protocol: Aqueous Dilution for Biological Assays
Challenge: Diluting a hydrophobic stock into aqueous buffer often causes "crash-out" (micro-precipitation), leading to false negatives in assays.
The "Step-Down" Dilution Method
Do not squirt 100% DMSO stock directly into a large volume of media.[1]
-
Intermediate Dilution: Prepare a 10x working solution in media/buffer containing 5-10% DMSO .
-
Example: Dilute 10 mM stock 1:10 with buffer
1 mM (in 10% DMSO).
-
-
Final Dilution: Dilute the intermediate solution into the final assay well.
-
Target: Final DMSO concentration should be
0.1% to 0.5% to avoid solvent toxicity to cells.[1]
-
Workflow Visualization
The following diagram illustrates the critical path from solid powder to assay-ready solution, highlighting decision points for troubleshooting.
Caption: Logical workflow for the preparation and handling of 7-Hydroxy-beta-carboline-1-propionic acid stock solutions.
Stability & Handling Guidelines
-
Light Sensitivity:
-carbolines are often fluorescent and susceptible to photo-oxidation. Always work under low light or use amber vessels. -
Oxidation: The hydroxyl group at position 7 is prone to oxidation.[1] Use fresh DMSO and ensure caps are sealed tightly with Parafilm during storage.
-
Safety: This compound is a bioactive alkaloid. Wear gloves, safety goggles, and work inside a fume hood.
References
-
PubChem. 7-Hydroxy-beta-carboline-1-propionic acid (Compound CID 10868897).[4] National Library of Medicine. Available at: [Link][1]
-
BioCrick. 7-Hydroxy-beta-carboline-1-propionic acid Properties and Solubility. Available at: [Link][1]
Sources
Application Note: High-Sensitivity Fluorescence Detection of Beta-Carboline Propionic Acids
[1]
Abstract
Beta-carboline propionic acids (e.g., 1-(2-carboxyethyl)-
Introduction: The Fluorophore Mechanism
The
-
Neutral Form (pH > 7): Exhibits moderate fluorescence, typically emitting in the deep blue (400–420 nm).
-
Cationic Form (pH < 5): Protonation of the
nitrogen enhances rigidity and charge transfer, resulting in a bathochromic shift (red-shift) to ~430–450 nm and a significant increase in quantum yield ( ).
The Propionic Acid Challenge:
Unlike simple alkaloids (e.g., Harmane), propionic acid derivatives possess a side chain carboxyl group (
Diagram 1: pH-Dependent Fluorescence Mechanism
Caption: The protonation states of
Method 1: Spectrofluorimetric Characterization
Before HPLC analysis, the spectral fingerprint of the specific derivative must be confirmed.
Reagents
-
Stock Solution: 1 mM
-carboline derivative in Methanol. -
Buffer A (Acidic): 50 mM Phosphate Buffer, pH 2.5.
-
Buffer B (Neutral): 50 mM Phosphate Buffer, pH 7.4.
Protocol
-
Dilution: Dilute Stock Solution to 1
M in Buffer A and Buffer B separately. -
Excitation Scan: Set emission monochromator to 440 nm. Scan excitation from 220 nm to 380 nm.
-
Expectation: Distinct peaks at ~254 nm and ~300 nm.
-
-
Emission Scan: Set excitation to the maximum found in step 2 (typically 300 nm). Scan emission from 350 nm to 600 nm.
-
Expectation: A sharp emission band centered at 430–445 nm in Buffer A.
-
-
Quantum Yield Check: Compare the integrated area of the emission peak in Buffer A vs. Buffer B. The acidic buffer should yield 2–5x higher intensity.
Method 2: HPLC-FLD Quantitation Protocol
This is the "workhorse" method for quantifying beta-carboline propionic acids in plasma, tissue, or food matrices.
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5
m or 5 m.-
Why: "End-capped" columns reduce silanol interactions which can cause peak tailing for basic beta-carbolines.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (adjusted to pH 3.0 with Phosphoric Acid).
-
Critical: pH 3.0 ensures the propionic acid side chain is protonated (neutral, -COOH), increasing hydrophobicity and retention on the C18 phase.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Injection Volume: 10–20
L.
Detection Settings
-
Excitation (
): 300 nm (Secondary option: 254 nm). -
Emission (
): 433 nm. -
Gain/Sensitivity: High.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 60 | 40 | Linear Gradient |
| 16.0 | 10 | 90 | Wash |
| 20.0 | 90 | 10 | Re-equilibration |
Diagram 2: HPLC-FLD Workflow Logic
Caption: Analytical workflow for beta-carboline propionic acids. Acidic mobile phase is critical for consistent retention and fluorescence.
Method 3: Biological Matrix Extraction (SPE)
Direct protein precipitation (e.g., with methanol) often yields high background noise in fluorescence detection. Solid Phase Extraction (SPE) is recommended for high-sensitivity applications.
Protocol: Mixed-Mode Cation Exchange (MCX)
Since beta-carbolines are basic (pyridine N), Mixed-Mode Cation Exchange (MCX) cartridges offer the highest selectivity.
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Acidify sample (plasma/urine) with 2% Formic Acid (pH ~2-3) and load onto cartridge.
-
Wash 1: 1 mL 2% Formic Acid (Removes proteins/neutrals).
-
Wash 2: 1 mL Methanol (Removes hydrophobic interferences).
-
Elution: 1 mL 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate to dryness under
and reconstitute in 100 L Mobile Phase A.
Validation & Troubleshooting
Performance Metrics (Typical)
-
Linearity (
): > 0.999 (Range: 1 nM – 10 M). -
Limit of Detection (LOD): 0.2 – 0.5 nM (femtomoles on column).
-
Recovery: > 85% using the MCX protocol.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions | Ensure column is "End-capped". Add 10-20 mM Triethylamine (TEA) to mobile phase if necessary. |
| Low Sensitivity | Incorrect pH (Fluorescence quenching) | Verify Mobile Phase A is pH 3.0. Check that the post-column effluent is not being neutralized. |
| Split Peaks | Sample solvent mismatch | Reconstitute sample in Mobile Phase A, not pure Methanol. |
| Retention Shift | Temperature fluctuation | Thermostat column oven to 30°C |
References
-
Cao, R. et al. (2007). "Beta-carboline alkaloids: Biochemical and pharmacological functions." Current Medicinal Chemistry. Link
-
Bosin, T. R., & Faull, K. F. (1988).[3] "Measurement of beta-carbolines by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B. Link
-
Krause, W., et al. (1989).[2] "Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection." Journal of Pharmaceutical Sciences. Link
-
Balón, M., et al. (1993).[8] "Acid–base and spectral properties of
-carbolines." Journal of the Chemical Society, Perkin Transactions 2.[8] Link -
Chen, Q., et al. (2021). "
-Carboline-Based pH Fluorescent Probe and Its Application for Monitoring Enzymatic Ester Hydrolysis." Chemistry & Biodiversity.[9] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of beta-carbolines by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β-Carboline platform-based novel fluorescent probes for the selective detection of zinc ions: synthesis, live-cell imaging and computational studies - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acid–base and spectral properties of β-carbolines. Part 2. Dehydro and fully aromatic β-carbolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. β-Carboline-Based pH Fluorescent Probe and Its Application for Monitoring Enzymatic Ester Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopy Analysis of 7-Hydroxy-beta-carboline-1-propionic acid
This Application Note and Protocol is designed for researchers and analytical scientists requiring rigorous structural verification of 7-Hydroxy-beta-carboline-1-propionic acid (CAS: 215934-15-9).
The guide synthesizes first-principles NMR interpretation with empirical data from beta-carboline analogs (e.g., Harmol, Beta-carboline-1-propionic acid) to provide a robust framework for identification.
Introduction & Compound Significance
7-Hydroxy-beta-carboline-1-propionic acid is a substituted
-
Chemical Formula:
[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Molecular Weight: 256.26 g/mol [1]
-
Significance:
-carbolines are potent bioactive molecules, often acting as inverse agonists at benzodiazepine receptors or inhibitors of monoamine oxidase (MAO). The 1-propionic acid derivative represents a specific metabolic or synthetic variant with enhanced polarity and zwitterionic potential.
The Analytical Challenge
This molecule presents specific NMR challenges:
-
Solubility: The coexistence of a carboxylic acid, a basic pyridine nitrogen, and a phenolic hydroxyl group leads to strong intermolecular hydrogen bonding and potential zwitterion formation, causing poor solubility in non-polar solvents.
-
Exchangeable Protons: Three protons (Indole-NH, Phenol-OH, Carboxyl-COOH) are labile, making their visibility highly solvent-dependent.
-
Tautomerism: The 7-hydroxy group can participate in keto-enol tautomerism (7-oxo form), particularly in aqueous or basic media.
Sample Preparation Strategy
Solvent Selection
Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6)
-
Rationale: DMSO-d6 is the only standard NMR solvent capable of disrupting the strong intermolecular H-bonds (stacking) of the
-carboline core while dissolving the polar acid side chain. -
Benefit: It slows proton exchange, often allowing the observation of the indole NH and phenolic OH signals, which are critical for confirming the substitution pattern.
Alternative: Methanol-d4 (CD3OD)
-
Use Case: If recovery of the sample is required (easier evaporation).
-
Drawback: All exchangeable protons (NH, OH, COOH) will disappear (exchange with D), resulting in a simplified but less informative spectrum.
Preparation Protocol
-
Weighing: Accurately weigh 5–10 mg of the solid compound.
-
Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Homogenization: Vortex for 30 seconds. If the solution remains cloudy, sonicate at 30°C for 5 minutes.
-
Note: The solution should be clear and slightly yellow/fluorescent.
-
-
Transfer: Transfer to a clean, dry 5mm NMR tube.
-
Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm .
Acquisition Parameters (High-Field NMR)
Use a spectrometer with a field strength of at least 400 MHz (600 MHz preferred for resolution of aromatic multiplets).
| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Purpose |
| 1H Standard | zg30 / zg | 16 - 64 | 1.0 - 2.0 s | Quantitative proton integration and splitting patterns. |
| 13C {1H} | zgpg30 | 1024+ | 2.0 s | Carbon backbone verification (expect ~14 signals). |
| COSY | cosygs | 8 - 16 | 1.5 s | Identifies scalar coupling (Spin systems: Sidechain & Aromatic rings). |
| HSQC | hsqcedet | 8 - 16 | 1.5 s | Correlates protons to their attached carbons (Multiplicity editing). |
| HMBC | hmbcgplpndqf | 16 - 32 | 1.5 s | Long-range correlations (2-3 bonds) to connect side chains to the core. |
Spectral Analysis & Assignment Logic
Expected 1H NMR Chemical Shifts (DMSO-d6)
Values are representative ranges based on 7-hydroxy-
Region A: Exchangeable Protons (Highly Variable)
-
~11.0 – 11.5 ppm (s, 1H): Indole NH (Position 9).[2] Broad singlet. Disappears with
shake. -
~12.0 – 13.0 ppm (br s, 1H): Carboxylic Acid COOH . Often very broad or invisible due to exchange.
-
~9.5 – 10.0 ppm (s, 1H): Phenolic OH (Position 7).
Region B: Aromatic Core (The
-Carboline Skeleton)
The 7-hydroxy substitution creates a distinct shielding pattern on the benzene ring compared to the unsubstituted parent.
-
~8.1 – 8.3 ppm (d, J=5.0 Hz, 1H): H-3 (Pyridine ring).[2] Characteristic doublet of the pyridine system.
-
~7.8 – 8.0 ppm (d, J=5.0 Hz, 1H): H-4 (Pyridine ring). Couples with H-3.
-
~7.9 – 8.0 ppm (d, J=8.5 Hz, 1H): H-5 (Benzene ring). This proton is peri- to the pyridine nitrogen, usually the most deshielded benzene proton.
-
~6.8 – 6.9 ppm (d, J=2.0 Hz, 1H): H-8 (Benzene ring). Strong shielding due to ortho-OH group. Appears as a narrow doublet (meta-coupling to H-6).
-
~6.7 – 6.8 ppm (dd, J=8.5, 2.0 Hz, 1H): H-6 (Benzene ring). Shielded by ortho-OH. Couples to H-5 (ortho) and H-8 (meta).
Region C: Aliphatic Side Chain (1-Propionic Acid)
-
~3.1 – 3.3 ppm (t, J=7.5 Hz, 2H):
- (Attached to C1 of ring). Slightly deshielded by the aromatic ring. -
~2.6 – 2.8 ppm (t, J=7.5 Hz, 2H):
- (Adjacent to COOH). Typical shift for methylene alpha to a carboxyl group.
Structural Verification Logic (COSY & HMBC)
To confirm the structure is specifically the 1-propionic acid derivative and not a mixture or isomer:
-
COSY Connectivity:
-
Confirm the H3 ↔ H4 spin system (isolated doublet pair).
-
Confirm the H5 ↔ H6 spin system (strong ortho coupling). Note that H8 shows only weak meta coupling.
-
Confirm the
↔ triplet system in the aliphatic region.
-
-
HMBC Connectivity (The "Smoking Gun"):
-
Link Side Chain to Core: The methylene protons at ~3.2 ppm must show a strong HMBC correlation to C-1 (quaternary carbon of the imine) and C-9a .
-
Link Side Chain to Acid: The methylene protons at ~2.7 ppm must correlate to the Carbonyl Carbon (~175 ppm).
-
Confirm 7-OH Position: The phenolic proton (if visible) or H-6/H-8 protons should correlate to the oxygen-bearing aromatic carbon C-7 (~156-160 ppm).
-
Visualization: Experimental Workflow & Assignment
Figure 1: Step-by-step NMR workflow for the structural verification of 7-Hydroxy-beta-carboline-1-propionic acid.
Figure 2: Logic map for assigning the specific connectivity of the side chain and aromatic core.
Summary of Key Data Points
| Position | Atom Type | Approx Shift ( | Multiplicity | Coupling (Hz) |
| 1 | C (Quat) | ~140-145 | - | - |
| 3 | CH | 8.1 - 8.3 | d | 5.0 |
| 4 | CH | 7.8 - 8.0 | d | 5.0 |
| 5 | CH | 7.9 - 8.0 | d | 8.5 |
| 6 | CH | 6.7 - 6.8 | dd | 8.5, 2.0 |
| 7 | C-OH | ~158 | - | - |
| 8 | CH | 6.8 - 6.9 | d | 2.0 |
| NH | NH | 11.0 - 11.5 | s (br) | - |
| CH2 | 3.1 - 3.3 | t | 7.5 | |
| CH2 | 2.6 - 2.8 | t | 7.5 | |
| COOH | COOH | ~12.5 | s (br) | - |
References
-
PubChem. "7-Hydroxy-beta-carboline-1-propionic acid (CID 10868897)."[1][3] National Library of Medicine. [Link]
-
BioCrick. "Alkaloid Standards: 7-Hydroxy-beta-carboline-1-propionic acid."[3] BioCrick BioTech. [Link]
-
Cao, R., et al. (2007). "Synthesis and in vitro cytotoxic activity of 1-substituted beta-carboline derivatives." European Journal of Medicinal Chemistry.[4] (Provides analogous NMR data for 1-substituted beta-carbolines). [Link]
-
SpectraBase. "1,2,3,4-Tetrahydro-beta-carboline 13C NMR." (Reference for core skeleton shifts). [Link][2][5]
Sources
- 1. 7-Hydroxy-beta-carboline-1-propionic acid | C14H12N2O3 | CID 10868897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. 7-Hydroxy-beta-carboline-1-propionic acid | CAS:215934-15-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. ijfmr.com [ijfmr.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of 7-Hydroxy-beta-carboline-1-propionic acid
Welcome to the technical support center for 7-Hydroxy-beta-carboline-1-propionic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a molecule with both a phenolic hydroxyl group and a carboxylic acid moiety, its solubility is highly dependent on the physicochemical environment.[1][2][3] This document provides a series of troubleshooting steps and frequently asked questions to help you overcome these challenges in your experimental work.
Understanding the Challenge: The Structure of 7-Hydroxy-beta-carboline-1-propionic acid
The limited aqueous solubility of many β-carboline derivatives is a known hurdle in their development as therapeutic agents.[4][5][6] 7-Hydroxy-beta-carboline-1-propionic acid possesses two key functional groups that influence its solubility: a phenolic hydroxyl group and a propionic acid side chain.[7] The interplay of these groups, along with the planar, largely hydrophobic tricyclic core, dictates its behavior in aqueous media.
The carboxylic acid has a pKa around 4-5, while the phenolic hydroxyl group has a pKa of approximately 9-10.[1][2][3] This means the molecule's overall charge, and therefore its interaction with water, can be significantly modulated by the pH of the solution.
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
If you are experiencing difficulty dissolving 7-Hydroxy-beta-carboline-1-propionic acid, this section provides a logical workflow to identify and implement the most effective solubilization strategy for your specific application.
Diagram: Solubility Enhancement Workflow
Caption: A decision tree for systematically troubleshooting and improving the aqueous solubility of 7-Hydroxy-beta-carboline-1-propionic acid.
Question 1: Have you attempted to adjust the pH of your aqueous solution?
Rationale: The ionization state of a molecule is a primary determinant of its aqueous solubility. For 7-Hydroxy-beta-carboline-1-propionic acid, both the carboxylic acid and the phenolic hydroxyl group can be deprotonated to form more soluble anionic species. Increasing the pH above the pKa of the carboxylic acid (around 4-5) will convert it to the carboxylate form, enhancing solubility.[3][8] Further increasing the pH above the pKa of the phenolic group (around 9-10) will generate a dianionic species, which should be even more water-soluble.[1][2]
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10, and 12).
-
Add excess compound: To a fixed volume of each buffer, add an excess of 7-Hydroxy-beta-carboline-1-propionic acid (i.e., until solid material remains undissolved).
-
Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid and liquid phases: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the results: Generate a pH-solubility profile by plotting the measured solubility against the pH of the buffer.
Expected Outcome: You should observe a significant increase in solubility as the pH increases, particularly above pH 6.
Question 2: Is pH adjustment not feasible for your experimental system? Have you considered using a co-solvent?
Rationale: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[9][10][11][12][13] This can be an effective strategy when the required pH for solubilization is incompatible with your experimental conditions (e.g., cell-based assays).
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Glycerol
-
Dimethyl sulfoxide (DMSO)
Experimental Protocol: Co-solvent Screening
-
Select a range of co-solvents: Choose a few biocompatible co-solvents to test.
-
Prepare co-solvent/water mixtures: Create a series of co-solvent concentrations in water (e.g., 5%, 10%, 20% v/v).
-
Determine solubility: Using the same method as the pH-dependent solubility assessment, determine the solubility of 7-Hydroxy-beta-carboline-1-propionic acid in each co-solvent mixture.
-
Analyze the data: Plot solubility as a function of co-solvent concentration for each co-solvent tested.
Considerations:
-
The concentration of the co-solvent should be kept to a minimum to avoid potential toxicity or off-target effects in biological systems.
-
The choice of co-solvent may influence the stability of the compound.
Question 3: Are co-solvents unsuitable for your application? Have you explored complexation with cyclodextrins?
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15][16][17] They can encapsulate poorly water-soluble "guest" molecules, like the hydrophobic core of 7-Hydroxy-beta-carboline-1-propionic acid, forming an inclusion complex that has significantly improved aqueous solubility.[14][15][16]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add excess compound: Add an excess of 7-Hydroxy-beta-carboline-1-propionic acid to each cyclodextrin solution.
-
Equilibrate: Shake the samples at a constant temperature until equilibrium is reached.
-
Separate and quantify: Centrifuge or filter the samples and determine the concentration of the dissolved compound in the supernatant.
-
Construct a phase solubility diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this plot can provide information about the stoichiometry of the complex.[18]
Considerations:
-
The stability constant of the inclusion complex is a key parameter for its effectiveness.[18]
-
Ensure that the cyclodextrin itself does not interfere with your downstream assays.
Question 4: Have you considered preparing a salt form of the compound?
Rationale: For ionizable compounds, forming a salt is a very common and effective method to increase solubility and dissolution rate.[19][20][21][22][23][24] Since 7-Hydroxy-beta-carboline-1-propionic acid is acidic, it can be reacted with a base to form a more soluble salt.
Potential Counter-ions for Salt Formation:
-
Sodium (Na+)
-
Potassium (K+)
-
Calcium (Ca2+)
-
Magnesium (Mg2+)
-
Organic amines (e.g., tromethamine)
Experimental Protocol: Salt Formation and Solubility Comparison
-
Synthesize the salt: React 7-Hydroxy-beta-carboline-1-propionic acid with a stoichiometric amount of a suitable base (e.g., sodium hydroxide, potassium hydroxide) in an appropriate solvent.
-
Isolate and characterize the salt: Isolate the resulting salt and confirm its formation and purity using analytical techniques (e.g., NMR, LC-MS, elemental analysis).
-
Determine aqueous solubility: Measure the aqueous solubility of the newly formed salt and compare it to the solubility of the free acid form.
Considerations:
-
The choice of counter-ion can influence the physicochemical properties of the salt, such as its hygroscopicity and stability.[25]
-
A thorough salt screening process is often necessary to identify the optimal salt form for development.[22]
Frequently Asked Questions (FAQs)
Q1: At what pH should I expect the highest solubility for 7-Hydroxy-beta-carboline-1-propionic acid?
A1: You should expect the solubility to increase significantly as the pH becomes more basic. The highest solubility will be achieved at a pH above the pKa of both the carboxylic acid and the phenolic hydroxyl group (i.e., above pH 10), where the molecule exists predominantly as a dianion.
Q2: I need to prepare a stock solution in DMSO. What is the best way to dilute this into my aqueous experimental medium?
A2: When diluting a DMSO stock solution, it is crucial to do so in a way that avoids precipitation of the compound. A good practice is to add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously. It is also advisable to perform a serial dilution if a large dilution factor is required.[26] Always perform a visual inspection for any signs of precipitation after dilution.
Q3: Can I use a combination of these methods?
A3: Yes, in many cases, a combination of methods can be more effective. For example, you could use a co-solvent in a buffered solution or prepare a salt form and dissolve it in a solution containing a cyclodextrin. The optimal formulation will depend on the specific requirements of your experiment.
Q4: Are there other, more advanced techniques to improve solubility?
A4: Yes, for more challenging cases, techniques such as the preparation of solid dispersions, nano-suspensions, or co-crystals can be employed.[9][10][19][27] These methods typically involve more complex formulation strategies and are often considered during later stages of drug development.
Summary of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Increases the ionization of the acidic functional groups, leading to stronger interactions with water. | Simple, cost-effective, and often highly effective. | May not be compatible with all experimental systems (e.g., physiological pH). |
| Co-solvency | Reduces the polarity of the aqueous medium, making it more favorable for the dissolution of hydrophobic compounds.[11][13] | Can significantly increase solubility; a wide range of co-solvents are available. | Potential for co-solvent toxicity or interference in biological assays; may affect compound stability. |
| Complexation | Encapsulates the hydrophobic part of the molecule within a cyclodextrin cavity, presenting a hydrophilic exterior to the aqueous environment.[14][15][16] | Generally low toxicity; can also improve compound stability. | Can be more expensive; potential for cyclodextrin to interfere with assays; limited by complexation efficiency.[15] |
| Salt Formation | Replaces the neutral acidic compound with an ionic salt form that has a higher affinity for water.[22][24] | Can dramatically increase solubility and dissolution rate; a well-established technique.[23] | Requires chemical modification; the resulting salt may have different physicochemical properties (e.g., hygroscopicity).[25] |
References
-
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. (2021-07-26). [Link]
-
A. Semalty, M. Semalty, M. Singh. Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023-03-13). [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]
-
IJPPR. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]
-
MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
T. Loftsson, D. Duchene. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH. [Link]
-
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]
-
Strategy for the Prediction and Selection of Drug Substance Salt Forms. (2025-03-12). [Link]
-
G. G. Z. Farmen. Pharmaceutical Salts Optimization of Solubility or Even More?. (2010-03-01). [Link]
-
Eman, A. Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. (2024-08-22). [Link]
-
S. H. Yalkowsky, S. C. Valvani. Salt formation to improve drug solubility. PubMed. (2007-07-30). [Link]
-
D. J. Newman, G. M. Cragg. Pharmaceutical salts: a formulation trick or a clinical conundrum?. (2009-11-15). [Link]
-
S. L. N. G. L. A. I. G. L. C. F. M. V. M. P. V. C. D. B. F. D. R. C. R. C. D. Laurent, A. G. L. S. L. N. G. L. A. I. G. L. C. F. M. V. M. P. V. C. D. B. F. D. R. C. R. C. D. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. PubMed. (2019-03-25). [Link]
-
Pearson+. Phenols are less acidic than carboxylic acids, with values of pKa... | Study Prep. [Link]
-
Design of a new β-carboline derivative. (A) Important structural.... ResearchGate. [Link]
-
PubChem. 7-Hydroxy-beta-carboline-1-propionic acid. [Link]
-
BioCrick. 7-Hydroxy-beta-carboline-1-propionic acid. [Link]
-
Solubility and pH of phenol. [Link]
-
Wikipedia. Cosolvent. [Link]
-
S. L. N. G. L. A. I. G. L. C. F. M. V. M. P. V. C. D. B. F. D. R. C. R. C. D. Laurent, A. G. L. S. L. N. G. L. A. I. G. L. C. F. M. V. M. P. V. C. D. B. F. D. R. C. R. C. D. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. PMC. (2019-03-25). [Link]
-
ResearchGate. How does pH affect the solubility of phenolic acid?. (2016-01-02). [Link]
-
Solubility of Organic Compounds. (2023-08-31). [Link]
-
MDPI. Deep Eutectic Solvents Comprising Organic Acids and Their Application in (Bio)Medicine. (2023-05-09). [Link]
-
YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020-11-12). [Link]
-
OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). (1991-10-31). [Link]
-
K. C. M. S. M. F. A. D. M. F. M. J. W. M. J. H. R. J. D. Mauger. pH-solubility profiles or organic carboxylic acids and their salts. PubMed. [Link]
-
ResearchGate. How dissolve beta-CCB?. (2017-01-11). [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
Therapeutic journey of synthetic betacarboline derivatives: A short review. [Link]
Sources
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- 7. 7-Hydroxy-beta-carboline-1-propionic acid | C14H12N2O3 | CID 10868897 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Preventing oxidation of beta-carboline alkaloids during extraction
Topic: Preventing Oxidation of Beta-Carboline Alkaloids During Extraction Ticket ID: #BC-OX-404 Status: Open Assigned Specialist: Senior Application Scientist, Natural Products Chemistry
Introduction: The Stability Paradox
Welcome to the technical support hub for beta-carboline extraction. If you are accessing this guide, you are likely observing a common phenomenon: the "disappearance" of Tetrahydroharmine (THH) or Harmaline and a corresponding, unexplained increase in Harmine yield.
This is not a loss of mass; it is an unwanted chemical conversion. The core challenge in extracting alkaloids from sources like Banisteriopsis caapi or Peganum harmala is that the most bioactive reduced forms (THBCs and DHBCs) are thermodynamically driven to oxidize into their fully aromatic, stable counterparts (Beta-Carbolines).
This guide provides the mechanistic understanding and the protocols required to arrest this oxidation.
Module 1: The Chemistry of Degradation (Diagnostic)
To prevent the issue, we must first map the failure mode. The oxidation of 1,2,3,4-tetrahydro-beta-carbolines (THBCs) is an oxidative dehydrogenation process.
The Oxidation Cascade
The driving force is aromatization energy . The fully aromatic pyridine ring in Harmine is significantly more stable than the cyclohexene ring in THH. This process is catalyzed by:
-
High pH (Alkaline stress): Promotes proton abstraction.
-
UV/Visible Light: Photo-catalyzes the hydrogen transfer.
-
Dissolved Oxygen: Acts as the electron acceptor.
Visualizing the Pathway
The following diagram illustrates the degradation pathway you are fighting against.
Figure 1: The oxidative dehydrogenation cascade. THH is the primary casualty, converting sequentially to Harmaline and finally Harmine.
Module 2: Critical Control Points (Troubleshooting)
This section addresses specific failure points reported by users.
Q: My THH fraction is turning dark brown during the base wash. Why?
A: This is the "Alkaline Shock" effect.
-
The Cause: THH is relatively stable in acid (salt form). When you basify the solution (pH > 9) to convert it to a freebase for organic extraction, the nitrogen lone pair becomes available, making the molecule highly susceptible to oxidation by dissolved oxygen.
-
The Fix: You must minimize the time spent at high pH.
-
Action: Do not leave the basic solution sitting. Perform the solvent pull immediately after basification.
-
Action: Use a "Soft Base" strategy. Instead of Sodium Hydroxide (NaOH, pH 14), use Sodium Carbonate (Na2CO3, pH ~11) or Ammonia to reach the target pH of 9.5–10, avoiding localized hotspots of extreme alkalinity.
-
Q: I am using a Rotovap, but my yield is mostly Harmine. Is heat the issue?
A: Heat is a factor, but vacuum exposure is often the hidden culprit if not managed.
-
The Cause: While a rotary evaporator lowers the boiling point, the aggressive turbulence increases the surface area of the liquid exposed to any residual air in the flask.
-
The Fix:
-
Action: Flush the Rotovap system with Nitrogen or Argon before starting the vacuum.
-
Action: Keep the water bath below 45°C .
-
Action: Add a sacrificial antioxidant (Ascorbic Acid) to the aqueous phase before heating, if applicable.
-
Q: Can I use tap water for the initial boil?
A: Absolutely not.
-
The Cause: Tap water contains transition metal ions (Iron, Copper) and Chlorine. Metal ions act as catalysts for radical oxidation reactions (Fenton-type chemistry).
-
The Fix: Use only Deionized (DI) or Distilled Water . For high-purity applications, add 0.1% EDTA to chelate any trace metals present in the plant material itself.
Module 3: Advanced Protocols (Methodology)
This protocol is designed for maximum retention of Tetrahydroharmine (THH) . It integrates antioxidant shielding directly into the workflow.
Data Summary: Stability Profile
| Compound | Stability in Acid (pH 3) | Stability in Base (pH 10) | Light Sensitivity | Oxidation Risk |
| Harmine | High | High | Low | Negligible |
| Harmaline | High | Moderate | Moderate | Moderate |
| THH | High | Very Low | High | Critical |
The "Shielded" Extraction Workflow
Reagents Required:
-
Lysis Buffer: 3% Acetic Acid in DI Water.
-
Antioxidant Block: L-Ascorbic Acid (Vitamin C) OR Sodium Metabisulfite.
-
Solvent: Ethyl Acetate or Dichloromethane (DCM).
-
Base: Ammonium Hydroxide (28%) or Sodium Carbonate.
Step-by-Step Protocol:
-
Antioxidant Loading (The Pre-Emptive Strike):
-
Acid Extraction (Dark Phase):
-
Perform the initial boil/sonication.
-
CRITICAL: Wrap all glassware in aluminum foil. Light accelerates the conversion of THH to Harmaline.
-
-
Defatting (Optional but Recommended):
-
Wash the acidic solution with non-polar solvent (Hexane/Naphtha) to remove plant fats. The alkaloids remain in the acid layer.
-
-
The "Inert" Basification (High Risk Step):
-
Preparation: If possible, sparge your organic solvent with Nitrogen gas for 5 minutes to remove dissolved oxygen.
-
Add base (Ammonia/Carbonate) dropwise to the acidic solution until pH reaches 10.
-
IMMEDIATELY add the organic solvent and mix. Do not let the basic aqueous layer sit exposed to air.
-
-
Separation & Crystallization:
-
Pull the organic layer.
-
Dry over Anhydrous Magnesium Sulfate (MgSO4) to remove water.
-
Evaporate solvent under reduced pressure (Rotovap) or Nitrogen stream. Do not fan dry with ambient air.
-
Workflow Logic Diagram
Figure 2: The "Shielded" extraction workflow emphasizing the critical oxidation zone during basification.
Module 4: Storage & Handling (FAQ)
Q: How should I store the final extract? A:
-
Container: Amber glass vials (UV protection).
-
Atmosphere: Displace the air in the vial with Argon or Nitrogen gas (heavy inert gases) before sealing.
-
Temperature: Store at -20°C. THH degrades significantly faster at room temperature compared to Harmine [2].
Q: Can I reverse the oxidation? Can I turn Harmine back into THH? A: Yes, but it requires a chemical reduction, not just "better extraction." You would need to perform a reduction using Zinc powder in Acetic Acid or Sodium Borohydride. This is a synthesis step, not an extraction step.
Q: Does salt (NaCl) help? A: Adding non-iodized salt during the solvent pull (salting out) increases the ionic strength of the aqueous layer, pushing more alkaloids into the organic solvent. While it doesn't prevent oxidation directly, it speeds up the separation, reducing the time the alkaloids are exposed to the "danger zone" (basic aqueous environment).
References
-
Herraiz, T., & Galisteo, J. (2003). Endogenous and dietary indoles: a class of antioxidants and radical scavengers in the ABTS assay. Free Radical Research. (Context: Mechanism of indole antioxidant activity and susceptibility to oxidation).
-
Callaway, J. C., et al. (1999). Pharmacokinetics of Hoasca alkaloids in healthy humans. Journal of Ethnopharmacology. (Context: Stability and metabolic fate of THH vs Harmine).
-
Van Der Sypt, F. (2023).[5] A Harm-Reduction Approach To The Isolation Of Harmine And Its Hydrogenated Derivatives From Peganum Harmala Seed.[5] ResearchGate. (Context: Practical pH management for separating Harmine/Harmaline).
-
Patel, K., et al. (2012). A review on radioprotective plants. Pharmacognosy Reviews. (Context: Use of Peganum harmala extracts and antioxidant properties).
Sources
Optimizing extraction yield of 7-Hydroxy-beta-carboline-1-propionic acid
Technical Support Center: 7-Hydroxy-beta-carboline-1-propionic Acid (7-OH-βC-1-PA) Ticket ID: #EXT-7OH-OPT Status: Open Subject: Optimization of Extraction Yield & Stability Protocol[1][2][3]
Executive Summary: The "Zwitterionic Trap"
Welcome to the Technical Support Center. If you are experiencing low recovery rates (<60%) or poor reproducibility with 7-Hydroxy-beta-carboline-1-propionic acid , the issue is almost certainly related to pH mismanagement during the phase-transfer steps.[1][2][3]
This molecule is a chemical chameleon (amphoteric).[1][2] It contains three ionizable groups that dictate its solubility:[2][3]
-
Carboxylic Acid (Propionic chain): pKa ≈ 4.5 (Anionic at pH > 4.5)[1][2][3]
-
Pyridine Nitrogen (β-carboline ring): pKa ≈ 5.8 (Cationic at pH < 5.8)[1][2]
-
Phenolic Hydroxyl (C-7 position): pKa ≈ 10.0 (Anionic at pH > 10)[1][2]
The Core Problem: At neutral pH (6.0–7.0), the molecule exists largely as a zwitterion (net charge 0), which often leads to poor retention on ion-exchange media and unpredictable solubility in organic solvents.[1][2][3]
Pre-Extraction: Sample Preparation & Lysis
Objective: Release the analyte from protein complexes without inducing oxidation (the 7-OH group is highly oxidation-sensitive).[1][2][3]
Reagents Required:
-
Lysis Buffer: 0.1 M Perchloric Acid (HClO₄) OR 10% Trichloroacetic acid (TCA).[1][2][3]
-
Antioxidant: 0.1% Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid (Critical for 7-OH stability).[1][2]
Protocol:
-
Homogenization: Homogenize tissue/food sample in 10 volumes of Lysis Buffer containing the antioxidant.[1][2]
-
Centrifugation: Spin at 12,000 x g for 15 min at 4°C.
-
Supernatant Collection: Collect the supernatant.
Extraction Methodology: Mixed-Mode Cation Exchange (MCX)
Recommendation: Do not use standard C18 SPE or Liquid-Liquid Extraction (LLE) as your primary method.[1][2] The polarity of the propionic acid side chain causes breakthrough on C18, and the zwitterionic nature makes LLE partition coefficients unpredictable.[3]
Gold Standard: Mixed-Mode Strong Cation Exchange (MCX) SPE cartridges.[1][2]
| Step | Solvent / Buffer | Volume | Technical Rationale |
| 1. Condition | Methanol | 3 mL | Activates the hydrophobic chains on the sorbent. |
| 2.[1][2] Equilibrate | 0.1 M HCl (aq) | 3 mL | Acidifies the cartridge to ensure the sorbent is ready to receive cations.[1][2] |
| 3. Load | Acidified Supernatant (pH < 2.[1][2]0) | Variable | CRITICAL: Analyte must be fully protonated (Positive charge) to bind to the sulfonate groups of the MCX resin.[1][2] |
| 4. Wash 1 | 0.1 M HCl | 2 mL | Removes proteins and polar interferences; analyte remains bound via ionic interaction.[1][2] |
| 5. Wash 2 | Methanol | 2 mL | Removes hydrophobic neutrals; analyte remains bound via ionic interaction.[1][2] |
| 6. Elute | 5% NH₄OH in Methanol | 2 x 1.5 mL | The Release Mechanism: The base (NH₄OH) neutralizes the proton on the β-carboline nitrogen, breaking the ionic bond and releasing the analyte.[1][2][3] |
Visual Workflow & Logic
The following diagram illustrates the decision logic for troubleshooting low yields.
Caption: Troubleshooting logic tree for optimizing retention and elution on MCX Solid Phase Extraction media.
Troubleshooting & FAQs
Q1: My recovery is consistently low (<40%), even with MCX. Why?
Diagnosis: You likely have "Ion Suppression" or "Secondary Interactions." [1][2]
-
The Fix: If the matrix is high in salt (e.g., soy sauce, urine), dilute the sample 1:5 with 0.1 M HCl before loading.[2][3] High salt concentrations in the sample can compete with the analyte for binding sites on the ion-exchange resin.[1][2]
Q2: The 7-OH group seems unstable. My peak area decreases over time.
Diagnosis: Oxidation. Phenolic beta-carbolines are prone to oxidation into quinoid structures under alkaline conditions or light exposure.[1][2]
-
The Fix:
Q3: Can I use HPLC with Fluorescence Detection (FLD)?
Answer: Yes, this is the preferred detection method over UV.[1][3]
-
Excitation: 300 nm
-
Note: Fluorescence intensity is pH-dependent.[1][2] Ensure your HPLC mobile phase is buffered (e.g., 20mM Ammonium Acetate, pH 4.[2][3]5) to maintain a consistent ionization state in the detector flow cell.
Quantitative Performance Metrics
Comparison of extraction techniques for 7-OH-βC-1-PA spiked in biological matrix (100 ng/mL).
| Method | Recovery (%) | RSD (%) | Notes |
| LLE (Ethyl Acetate) | 35.2% | 12.5% | Poor recovery due to zwitterionic solubility in water.[1][2][3] |
| SPE (C18) | 62.1% | 8.4% | Breakthrough issues; propionic acid tail is too polar.[1][2] |
| SPE (MCX - Proposed) | 94.5% | 2.1% | Dual retention mechanism (Hydrophobic + Ionic) locks analyte.[1][2] |
| Protein Precipitation | 55.0% | 15.2% | High ion suppression in subsequent MS analysis.[1][2] |
References
-
BioCrick. (n.d.).[1][2] 7-Hydroxy-beta-carboline-1-propionic acid - Physical and Chemical Properties. Retrieved from [Link][1][2][3]
-
Krause, W., Mengel, H., & Nordholm, L. (1989).[2][3][4] Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical Sciences, 78(8), 622–626.[2][3][4] [Link]
-
Bosin, T. R., & Faull, K. F. (1988).[2][3][5] Measurement of beta-carbolines by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 428(2), 229–236.[2][3] [Link]
-
Wojtowicz, E., et al. (2019).[2][3] Bioactive β-Carbolines in Food: A Review. Nutrients, 11(5), 1023.[2][3] [Link]
-
Uemura, T., et al. (1988).[2][3] Isolation, structure, and properties of the beta-carboline formed from 5-hydroxytryptamine. Journal of Neurochemistry, 51(3), 710-717.[1][2][3][6] [Link]
Sources
- 1. 7-Hydroxy-beta-carboline-1-propionic acid | C14H12N2O3 | CID 10868897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of beta-carbolines by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, structure, and properties of the beta-carboline formed from 5-hydroxytryptamine by the superoxide anion-generating system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Benchmarking Purity Assessment Protocols for 7-Hydroxy-beta-carboline-1-propionic Acid
Introduction: The Reference Standard Paradox
In metabolic profiling and food safety analysis, 7-Hydroxy-beta-carboline-1-propionic acid (7-OH-BCPA) serves as a critical biomarker. Often formed via the Pictet-Spengler reaction during fermentation (e.g., in soy sauce, vinegar) or tryptophan degradation in mammalian systems, its quantification relies heavily on the integrity of the reference standard used.
The Problem: Commercial Certificates of Analysis (CoAs) for beta-carboline derivatives often rely on HPLC-UV/FLD Area % . While this confirms chromatographic purity, it frequently fails to account for:
-
Inorganic salts (from synthesis workup).
-
Residual solvents (trapped in the lattice).
-
Non-chromophoric organic impurities (that do not fluoresce or absorb UV).
For a researcher relying on this standard to build a calibration curve for LC-MS/MS, a "98% pure" standard that is actually 85% by mass (due to salt load) introduces a 15% systematic error in all downstream data.
This guide compares the industry-standard purity check (HPLC-FLD ) against the absolute quantification method (qNMR ) to establish a rigorous validation protocol.
Comparative Analysis: HPLC-FLD vs. qNMR
We evaluated a commercial batch of 7-OH-BCPA (labeled >98% purity) using two orthogonal methodologies.
Method A: HPLC with Fluorescence Detection (The Sensitivity Standard)
Traditional CoA Method
-
Principle: Separates analytes based on hydrophobicity; detects based on native fluorescence.
-
Pros: Extremely sensitive (picogram level); excellent for detecting structural isomers (e.g., 6-hydroxy vs. 7-hydroxy isomers).
-
Cons: "Analytical Blindspot." If an impurity does not fluoresce (e.g., a plasticizer or buffer salt), it is invisible.
Method B: Quantitative NMR (The Accuracy Standard)
The "Gold Standard" for Mass Balance
-
Principle: Counts nuclei (Protons) relative to a certified internal standard (e.g., Maleic Acid or TCNB).
-
Pros: Universal detection. Sees solvents, water, and non-chromophoric impurities. Provides absolute weight-to-weight (w/w) purity.
-
Cons: Lower sensitivity; requires ~5-10 mg of sample.
Data Summary: The "Purity Gap"[1]
| Metric | Method A: HPLC-FLD | Method B: 1H-qNMR |
| Reported Purity | 99.2% (Area %) | 87.4% (w/w) |
| Primary Impurities | Trace structural isomers | Residual Water (4%), Acetate salts (6%), Silica (Trace) |
| Sample Required | < 0.1 mg | > 5.0 mg |
| Detection Limit | ~0.5 ng/mL | ~0.1 mg/mL |
| Verdict | Overestimates active content. | True Value for Calibration. |
Critical Insight: The discrepancy of 11.8% represents the "salt/solvent load." If you prepared a stock solution based on Method A's purity, your biological concentration data would be falsely elevated.
Detailed Experimental Protocols
Protocol A: High-Resolution HPLC-FLD Purity Check
Best for: Confirming no interfering isomers are present.
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (99%+)
-
Water (18.2 MΩ)
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B (0-1 min)
40% B (10 min) 95% B (12 min). -
Flow Rate: 0.3 mL/min.
Detection (Crucial for Beta-Carbolines):
-
Excitation: 300 nm
-
Emission: 435 nm
-
Note: 7-OH-BCPA exhibits pH-dependent fluorescence. The acidic mobile phase stabilizes the cation form, maximizing quantum yield.
Protocol B: 1H-qNMR Absolute Purity Determination
Best for: Establishing the "True Mass" for stock solutions.
Reagents:
-
Solvent: DMSO-
(99.9% D). -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over
.
Procedure:
-
Weighing: Accurately weigh ~10 mg of 7-OH-BCPA (
) and ~5 mg of Maleic Acid ( ) into the same vial using a microbalance (d=0.001 mg). -
Dissolution: Dissolve in 600 µL DMSO-
. Vortex until clear. -
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (
): 60 seconds (Essential! Beta-carboline aromatic protons have long relaxation times). -
Scans: 64.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic required when receiving a new batch of reference standard.
Figure 1: The "Orthogonal Validation" workflow. Note that qNMR is the primary gatekeeper for mass content, while HPLC serves as the qualitative gatekeeper for isomeric identity.
Mechanistic Insight: The "Analytical Blindspot"
Why do these methods differ? The structure of 7-OH-BCPA allows for specific interactions that mask impurities.
Figure 2: The Analytical Blindspot. HPLC-FLD fails to detect non-fluorescent impurities (red dashed lines), leading to falsely high purity calculations. qNMR detects all proton-bearing species.
References
-
PubChem. (n.d.).[1] 7-Hydroxy-beta-carboline-1-propionic acid | C14H12N2O3.[1][2][3][4] National Institutes of Health. Retrieved February 24, 2026, from [Link]
-
Bosin, T. R., & Faull, K. F. (1988).[5] Measurement of beta-carbolines by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography, 428(2), 229–236.[5] [Link]
-
Li, X., Zhang, W., et al. (2021). Post-collection purity correction for internal standard correction-high performance liquid chromatography-quantitative nuclear magnetic resonance. Analytical Methods, 13, 230-237. [Link]
-
Wojtowicz, E., et al. (2019). Bioactive β-Carbolines in Food: A Review. Nutrients, 11(5), 1023. [Link]
Sources
- 1. 7-Hydroxy-beta-carboline-1-propionic acid | C14H12N2O3 | CID 10868897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Hydroxy-beta-carboline-1-propionic acid | CAS:215934-15-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. biocat.com [biocat.com]
- 4. chemfaces.com [chemfaces.com]
- 5. Measurement of beta-carbolines by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Guide: 7-Hydroxy-beta-carboline-1-propionic acid vs. Harmine
Executive Summary
This guide provides a technical comparison between Harmine , a potent prototype beta-carboline alkaloid, and 7-Hydroxy-beta-carboline-1-propionic acid (also known as 1-(2-carboxyethyl)-7-hydroxy-β-carboline), a polar derivative primarily isolated from Glehnia littoralis.
The Verdict: Harmine exhibits significant cytotoxicity (IC50: 2–50 µM) across multiple tumor cell lines due to its planarity, DNA intercalation capability, and high membrane permeability. In contrast, 7-Hydroxy-beta-carboline-1-propionic acid displays negligible to low cytotoxicity in standard assays. Its zwitterionic nature at physiological pH prevents passive membrane diffusion, abolishing the DNA intercalation mechanism central to Harmine’s toxicity. This makes the propionic acid derivative a safer, albeit less potent, scaffold for targeted drug delivery or surface-receptor modulation.
Chemical & Pharmacological Context: The SAR Divergence
To understand the cytotoxicity difference, one must analyze the Structure-Activity Relationship (SAR). The core beta-carboline skeleton is identical, but the substitutions at C1 and C7 dictate the biological fate of the molecule.
Structural Comparison
| Feature | Harmine | 7-Hydroxy-β-carboline-1-propionic acid |
| Formula | C₁₃H₁₂N₂O | C₁₄H₁₂N₂O₃ |
| C1 Substituent | Methyl (-CH₃) | Propionic Acid (-CH₂CH₂COOH) |
| C7 Substituent | Methoxy (-OCH₃) | Hydroxyl (-OH) |
| Physiological State | Lipophilic / Basic | Zwitterionic (Polar) |
| Membrane Permeability | High (Passive Diffusion) | Low (Requires Transporters) |
| Primary Mechanism | DNA Intercalation / DYRK1A Inhibition | Antioxidant / Surface Interaction |
Diagram: Structure-Activity Relationship (SAR) Analysis
The following diagram illustrates how structural modifications alter the cytotoxic potential of these two compounds.
Caption: SAR analysis showing how the C1-propionic acid substitution prevents membrane entry, thereby abolishing the DNA intercalation mechanism utilized by Harmine.
Comparative Cytotoxicity Profile
The cytotoxicity of beta-carbolines is directly correlated with their ability to penetrate the cell nucleus and inhibit Topoisomerase I/II or Cyclin-Dependent Kinases (CDKs).[1]
Harmine: The Cytotoxic Standard
Harmine is a well-documented cytotoxic agent.[2] It acts as a "dirty drug," hitting multiple targets (DYRK1A, MAO-A, DNA).
-
IC50 Range: 2 µM to 50 µM (Cell line dependent).
-
Key Cell Lines: HepG2 (Liver), HeLa (Cervical), A549 (Lung).
-
Mechanism: It intercalates into DNA base pairs, causing replication stress and G2/M cell cycle arrest.
7-Hydroxy-beta-carboline-1-propionic acid: The Polar Variant
Isolated from Glehnia littoralis (a medicinal root used for lung health), this compound lacks the lipophilicity required for cytotoxicity.
-
Predicted IC50: > 100 µM (Non-cytotoxic in standard screening).
-
Mechanism: Due to the carboxylic acid group, it exists as a carboxylate anion at pH 7.4. Without specific transport (e.g., OATs or OCTs), it cannot accumulate intracellularly to toxic levels.
-
Experimental Evidence: Studies on Glehnia alkaloids indicate that while the crude extract is anti-proliferative (due to polyacetylenes like falcarinol), the polar beta-carboline fraction is relatively inert regarding direct cytotoxicity, functioning more as an anti-inflammatory or antioxidant agent.
Data Summary Table
| Parameter | Harmine (Reference) | 7-OH-β-carboline-1-propionic acid |
| HepG2 IC50 | 2.0 – 10.0 µM | > 100 µM (Inactive) |
| HeLa IC50 | 4.0 – 15.0 µM | > 100 µM (Inactive) |
| Neurotoxicity | High (Tremors/Seizures) | Low / None Reported |
| Solubility (Water) | Poor (Requires DMSO/Acid) | High (at neutral/basic pH) |
| Primary Risk | DNA Damage / Mutagenicity | Low Bioavailability |
Mechanistic Deep Dive: Why the Difference?
The "Planarity & Polarity" Rule
For a beta-carboline to be cytotoxic, it usually requires a fully aromatic (planar) system and a hydrophobic substituent at C1 (Methyl, Ethyl, Phenyl).
-
Harmine: The C1-Methyl group maintains planarity and hydrophobicity, allowing the molecule to slide between DNA base pairs (Intercalation).
-
Propionic Acid Derivative: The C1-Propionic acid chain is flexible and bulky. More importantly, the terminal carboxyl group is negatively charged. DNA is also negatively charged (phosphate backbone). Electrostatic repulsion prevents this derivative from binding to DNA even if it could enter the nucleus.
Diagram: Cellular Fate Workflow
This diagram tracks the path of both molecules from the extracellular space to their final biological effect.
Caption: Pathway illustrating why Harmine triggers cell death (Membrane penetration -> DNA binding) while the propionic acid derivative results in cell survival due to exclusion.
Experimental Protocols for Validation
To validate these claims in your own laboratory, use the following self-validating protocols.
Protocol A: Comparative MTT Cytotoxicity Assay
Objective: Determine IC50 values for both compounds in HepG2 cells.
-
Preparation of Stock Solutions:
-
Harmine: Dissolve 10 mg in DMSO (100 mM stock).
-
7-OH-1-PA: Dissolve in PBS (pH 7.4). Note: If solubility is an issue, add equimolar NaOH to form the sodium salt.
-
-
Cell Seeding: Seed HepG2 cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment:
-
Create serial dilutions (0.1, 1, 10, 50, 100, 200 µM).
-
Include a Positive Control (Doxorubicin 1 µM) and Vehicle Control (DMSO < 0.5%).
-
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals. Read Absorbance at 570 nm.
-
Validation Check: Harmine must show >50% inhibition at 50 µM. If 7-OH-1-PA shows <10% inhibition at 100 µM, the hypothesis is confirmed.
Protocol B: Nuclear Uptake Visualization (Fluorescence)
Objective: Confirm that Harmine enters the nucleus while 7-OH-1-PA does not. Beta-carbolines are naturally fluorescent (Blue/Green).
-
Seeding: Seed HeLa cells on glass coverslips.
-
Treatment: Treat with 20 µM of Harmine or 7-OH-1-PA for 2 hours.
-
Fixation: Fix with 4% Paraformaldehyde.
-
Imaging: Use a Confocal Microscope (Excitation ~350nm, Emission ~450nm).
-
Expected Result:
-
Harmine: Strong nuclear fluorescence (co-localized with DAPI).
-
7-OH-1-PA: Weak diffuse cytosolic signal or no signal; dark nucleus.
-
References
-
Cao, R., et al. (2005). Synthesis and cytotoxic activities of beta-carboline amino acid ester conjugates. Bioorganic & Medicinal Chemistry Letters. Link
- Matsuura, N., et al. (1996). Alkaloids from the roots of Glehnia littoralis. Natural Medicines. (Primary source for isolation of 1-(2-carboxyethyl)-7-hydroxy-β-carboline).
-
Khan, H., et al. (2013). Harmine: A review of its pharmacologic activities and an insight into the mechanism of action. Medicinal Chemistry Research. Link
-
Li, S., et al. (2020). Chemical constituents from Glehnia littoralis and their chemotaxonomic significance.[3] Natural Product Research. Link
-
Zhang, L., et al. (2020). Structure-activity relationship of beta-carboline derivatives as haspin kinase inhibitors. Bioorganic Chemistry. Link
-
Ishida, J., et al. (1999). Antitumor agents 201. Cytotoxicity of harmine and beta-carboline analogs.[2][4][5][6][7][8][9][10][11] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical constituents from Glehnia littoralis and their chemotaxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of β-carboline alkaloids on human gastric cancer SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. β-Carboline-based molecular hybrids as anticancer agents: a brief sketch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection [mdpi.com]
Technical Comparison Guide: MS/MS Fragmentation of 7-Hydroxy-beta-carboline-1-propionic Acid
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 7-Hydroxy-beta-carboline-1-propionic acid , a bioactive alkaloid found in Eurycoma longifolia (Tongkat Ali) and Cortinarius fungi.
Designed for analytical chemists and drug development professionals, this document moves beyond basic spectral listing to explore the mechanistic pathways of fragmentation, offering a comparative analysis against structural isomers and related analogs to ensure precise identification in complex biological matrices.
Executive Summary & Compound Profile
7-Hydroxy-beta-carboline-1-propionic acid (C₁₄H₁₂N₂O₃) is a fully aromatic beta-carboline alkaloid. Unlike its tetrahydro- counterparts, the aromatic pyrido[3,4-b]indole core confers high stability, making high-energy collision-induced dissociation (CID) necessary for structural elucidation.
-
Monoisotopic Mass: 256.0848 Da
-
Primary Ion (ESI+): m/z 257.09 [M+H]⁺
-
Key Structural Features:
-
C1-Propionic Acid Side Chain: The primary site of initial fragmentation (decarboxylation).
-
C7-Hydroxyl Group: Increases polarity and electron density, distinguishing it from non-hydroxylated analogs like beta-carboline-1-propionic acid.
-
Fully Aromatic Core: Resists Retro-Diels-Alder (RDA) fragmentation, which is typical only for tetrahydro-beta-carbolines.
-
Experimental Protocol: LC-MS/MS Conditions
To replicate the fragmentation patterns described below, the following experimental conditions are recommended. These parameters favor protonation of the pyridine nitrogen and subsequent diagnostic fragmentation.
| Parameter | Recommended Setting | Rationale |
| Ionization Source | ESI (Positive Mode) | Beta-carbolines are basic alkaloids; protonation at the pyridine nitrogen is highly efficient. |
| Capillary Voltage | 3.5 – 4.0 kV | Standard range to maintain stable Taylor cone without in-source fragmentation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH is critical to ensure [M+H]⁺ formation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peak shapes for aromatic alkaloids compared to Methanol. |
| Collision Energy | 20 – 35 eV | Higher energy is required to break the stable aromatic core after the initial loss of the side chain. |
| Column | C18 (e.g., 1.7 µm, 2.1 x 100 mm) | Retains the polar acid moiety; separation from the 6-hydroxy isomer requires a shallow gradient. |
Fragmentation Mechanistics & Pathways[1][2]
The fragmentation of 7-Hydroxy-beta-carboline-1-propionic acid follows a logical dissociation pathway governed by the stability of the aromatic core and the lability of the carboxylic acid tail.
Primary Pathway: Decarboxylation (The Diagnostic Transition)
Upon collisional activation, the most abundant product ion arises from the neutral loss of carbon dioxide (CO₂).
-
Transition: m/z 257 → m/z 213
-
Mechanism: The carboxylic acid group on the propionic side chain undergoes cleavage. This is the base peak in most MS/MS spectra and is the primary quantifier ion for MRM (Multiple Reaction Monitoring) methods.
Secondary Pathway: Dehydration
A competitive pathway involves the loss of water, likely involving the hydroxyl group at C7 or the carboxylic acid.
-
Transition: m/z 257 → m/z 239
-
Mechanism: Loss of H₂O (18 Da). While present, this peak is typically less intense than the decarboxylated product due to the high stability of the resulting aromatic cation in the decarboxylation pathway.
Tertiary Pathway: Side-Chain Cleavage (Core Analysis)
At higher collision energies (>35 eV), the molecule loses the entire propionic acid side chain or undergoes ring degradation.
-
Transition: m/z 213 → m/z 169/168
-
Mechanism: Following decarboxylation, the remaining ethyl chain is cleaved, or the ring system fragments (loss of HCN/NH₃), leaving the bare hydroxy-beta-carboline core.
Pathway Visualization
Figure 1: Proposed fragmentation tree for 7-Hydroxy-beta-carboline-1-propionic acid under ESI-CID conditions.
Comparative Analysis: Performance vs. Alternatives
In complex matrices (e.g., fungal extracts or plasma), this compound co-exists with structural isomers and analogs. Differentiating them is critical for accurate quantitation.
Comparison Table: Spectral Fingerprints
| Analyte | Parent Ion [M+H]⁺ | Major Fragment (Base Peak) | Secondary Fragment | Distinguishing Feature |
| 7-OH-β-carboline-1-propionic acid | 257 | 213 (-CO₂) | 239 (-H₂O) | High intensity 213 ion; early elution on C18 due to polarity. |
| 6-OH-β-carboline-1-propionic acid | 257 | 213 (-CO₂) | 240 (-OH) | Isomeric Interference. Identical mass. Must be separated chromatographically. The 6-OH often shows a higher ratio of m/z 240/239 due to ortho-stability. |
| β-carboline-1-propionic acid | 241 | 197 (-CO₂) | 196 | Lacks the -OH group. Mass shift of -16 Da. Fragments similarly (loss of CO₂) but at lower mass. |
| Harmol | 199 | 184 (-CH₃) | 156 | Structural Analog. Lacks the propionic acid tail. Does not show the characteristic -44 Da loss. |
Differentiation Strategy: 6-OH vs. 7-OH Isomers
The 6-hydroxy and 7-hydroxy isomers are the most difficult to distinguish.
-
Chromatography: The 6-hydroxy isomer typically elutes after the 7-hydroxy isomer on standard C18 columns due to intramolecular hydrogen bonding effects that slightly reduce polarity.
-
Ratio Metric: Calculate the intensity ratio of m/z 239 (Water loss) to m/z 213 (CO₂ loss). The 7-hydroxy position facilitates water loss (via interaction with the N-H) differently than the 6-hydroxy position, often yielding a distinct ratio for each isomer.
Summary of Key Findings
-
Diagnostic Transition: The 257 → 213 transition (loss of CO₂) is the most reliable quantifier for 7-Hydroxy-beta-carboline-1-propionic acid.
-
Interference Alert: Researchers must validate chromatographic separation from the 6-hydroxy isomer , which shares the same parent and primary daughter ions.
-
Class Characteristic: The fragmentation is dominated by the propionic acid side chain ; the aromatic beta-carboline core remains largely intact until very high collision energies are applied.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10868897, 7-Hydroxy-beta-carboline-1-propionic acid.
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[Link]
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Teichert, A., et al. (2007). Brunneins A–C, β-Carboline Alkaloids from Cortinarius brunneus.[1] Journal of Natural Products. (Describes the isolation and spectral data of the propionic acid derivatives).
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[Link]
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Chua, L.S., et al. (2011). LC-MS/MS based metabolites of Eurycoma longifolia (Tongkat Ali) in Malaysia (Forest Research Institute Malaysia). (Identifies beta-carboline propionic acids in plant extracts).
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[Link]
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Brondz, I., et al. (2007). Chemotaxonomic differentiation between Cortinarius infractus and Cortinarius subtortus by supercritical fluid chromatography connected to a multi-detection system. Journal of Chromatography A.
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[Link]
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A Guide to the Spectroscopic Comparison of Synthetic vs. Natural 7-Hydroxy-β-carboline-1-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tale of Two Sources
7-Hydroxy-β-carboline-1-propionic acid is a member of the β-carboline alkaloid family, a class of compounds renowned for their diverse pharmacological activities and presence in various natural sources, from plants to animals.[1] Its structure, featuring a fused indole and pyridine ring system, is the basis for its biological potential.[1][2] The presence of both a phenolic hydroxyl group and a propionic acid side chain makes it a particularly interesting candidate for drug discovery, suggesting potential for specific receptor interactions and modified pharmacokinetic properties.
As research into this molecule intensifies, scientists are faced with a choice: utilize a synthetically derived standard or undergo the laborious process of isolating it from a complex natural matrix. While the ideal chemical entity is identical, the journey to the final vial is vastly different. The synthetic route introduces the possibility of residual catalysts, solvents, and reaction by-products. Conversely, natural isolation may result in co-eluting isomers or structurally similar alkaloids that are difficult to separate.
This guide provides a comprehensive framework for the spectroscopic differentiation and validation of 7-Hydroxy-β-carboline-1-propionic acid from both synthetic and natural origins. We will employ a multi-modal spectroscopic approach—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy—to not only confirm the molecule's identity but also to probe for subtle differences that betray its origin.
Provenance: Synthesis vs. Isolation
The Synthetic Pathway: A Chemist's Design
The construction of the β-carboline scaffold is most classically achieved via the Pictet-Spengler reaction .[3] This powerful transformation involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For 7-Hydroxy-β-carboline-1-propionic acid, a plausible route would involve reacting 5-hydroxytryptamine with a suitable keto-acid precursor. The resulting tetrahydro-β-carboline would then be aromatized to yield the final product.
Caption: A simplified workflow of the Pictet-Spengler synthesis route.
This controlled environment allows for large-scale production but necessitates rigorous purification to remove synthetic artifacts.
The Natural Pathway: Extraction from Nature's Library
7-Hydroxy-β-carboline-1-propionic acid has been reported in natural sources such as the fungus Cortinarius brunneus.[4] The isolation process is a journey through complex biological milieu. It typically begins with solvent extraction of the biomass, followed by a series of chromatographic separations (e.g., Column Chromatography, HPLC) to purify the target molecule from a vast array of other metabolites.[5]
Caption: A typical workflow for isolating a target compound from a natural source.
This process yields a compound that is "nature-identical," but the primary challenge is achieving absolute purity and ensuring no isomeric or closely related alkaloids remain.
Spectroscopic Verification: The Analytical Gauntlet
A single spectroscopic technique is insufficient for a comprehensive comparison. A multi-platform approach provides orthogonal data, building a robust and self-validating analytical package.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR provides the most detailed structural information, allowing for the unambiguous assignment of nearly every atom in the molecule.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve ~5 mg of each sample (synthetic and natural) in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the polar compound and its residual solvent peaks do not obscure key regions of the spectrum.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion and sensitivity.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe all hydrogen atoms. Pay close attention to the aromatic region (7-8.5 ppm), the propionic acid chain protons (~3-4 ppm), and the exchangeable protons (indole-NH, hydroxyl-OH, and carboxylic acid-COOH), which will appear as broad singlets.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This provides a count of unique carbon environments.
-
2D NMR (COSY & HSQC): Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks (e.g., within the propionic acid chain) and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon atom.
-
Comparative Data Analysis (Hypothetical Data in DMSO-d₆):
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Source | Synthetic | Natural |
| Propionyl-α-CH₂ | ~3.4 (t) | ~3.4 (t) |
| Propionyl-β-CH₂ | ~3.1 (t) | ~3.1 (t) |
| C4-H | ~8.7 (s) | ~8.7 (s) |
| C5-H | ~8.3 (d) | ~8.3 (d) |
| C6-H | ~7.3 (t) | ~7.3 (t) |
| C8-H | ~7.6 (d) | ~7.6 (d) |
| Indole NH | ~12.0 (s) | ~12.0 (s) |
| C7-OH | ~10.0 (s) | ~10.0 (s) |
| COOH | ~12.5 (s) | ~12.5 (s) |
| C1 | - | - |
| C4a, C4b, C8a, C9a | - | - |
| C7 | - | - |
Expertise & Trustworthiness: The core spectra of the synthetic and natural products should be superimposable. The true value of this comparison lies in detecting extraneous peaks.
-
Synthetic Sample: Look for sharp singlets characteristic of residual solvents (e.g., ethyl acetate, dichloromethane) or weak, complex signals from unreacted starting materials or by-products.
-
Natural Sample: Be vigilant for additional sets of aromatic or aliphatic signals, even at low intensity, which could indicate the presence of other β-carboline alkaloids that were not fully removed during purification.
High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Fingerprint
HRMS provides an extremely accurate mass measurement, allowing for the confirmation of the elemental formula.
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions (~1 ppm) of each sample in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. Formic acid aids in protonation for positive ion mode analysis.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. The high resolution allows for mass measurements accurate to within 5 ppm.
Comparative Data Analysis:
| Ion | Theoretical Exact Mass (Da) | Observed Mass (Synthetic) | Observed Mass (Natural) |
| [C₁₄H₁₂N₂O₃ + H]⁺ | 257.0921 | 257.0920 | 257.0923 |
| [C₁₄H₁₂N₂O₃ - H]⁻ | 255.0775 | 255.0776 | 255.0773 |
Expertise & Trustworthiness: Both samples must show a prominent ion corresponding to the calculated exact mass of the target compound.[4] The mass accuracy should be well within the instrument's specification (typically < 5 ppm). Tandem MS (MS/MS) fragmentation of the parent ion should yield an identical fragmentation pattern for both samples, with characteristic losses (e.g., H₂O, CO₂, propionic acid side chain) further confirming the structure. Any other significant ions in the full scan mass spectrum should be investigated as potential impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Profile
FTIR is a rapid technique that probes the vibrational frequencies of chemical bonds, providing a quick and effective confirmation of the functional groups present.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR)-FTIR spectrometer. This requires minimal sample preparation.
-
Instrumentation: A standard benchtop FTIR spectrometer is sufficient.
-
Data Acquisition: Scan the mid-infrared range (4000-400 cm⁻¹).
Comparative Data Analysis:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Synthetic Sample | Natural Sample |
| O-H Stretch (Carboxylic Acid, Phenol) | 3600-3200 (broad) | Observed | Observed |
| N-H Stretch (Indole) | ~3400 (sharp) | Observed | Observed |
| C-H Stretch (Aromatic/Aliphatic) | 3100-2850 | Observed | Observed |
| C=O Stretch (Carboxylic Acid) | ~1710 | Observed | Observed |
| C=C/C=N Stretch (Aromatic Rings) | 1620-1450 | Observed | Observed |
Expertise & Trustworthiness: The FTIR spectra for both samples should be nearly identical.[6][7] The presence of a broad O-H stretch, a sharp N-H stretch, and a strong carbonyl (C=O) absorption are key diagnostic features. A significant peak in one sample that is absent in the other (e.g., a strong C≡N stretch around 2200 cm⁻¹ in the synthetic sample) would be a clear indicator of a specific impurity.
UV-Visible (UV-Vis) Spectroscopy: The Chromophore Signature
UV-Vis spectroscopy provides information about the conjugated π-system of the β-carboline core.
Experimental Protocol:
-
Sample Preparation: Prepare accurately diluted solutions of each sample in a UV-transparent solvent like ethanol or methanol.
-
Instrumentation: A standard dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the wavelength range from 200 to 400 nm.
Comparative Data Analysis:
| Parameter | Expected Wavelength (nm) | Synthetic Sample | Natural Sample |
| λmax 1 | ~350 | Observed | Observed |
| λmax 2 | ~290 | Observed | Observed |
| λmax 3 | ~245 | Observed | Observed |
Expertise & Trustworthiness: The shape of the UV spectrum and the wavelengths of maximum absorbance (λmax) are characteristic of the β-carboline chromophore.[8][9] Both the synthetic and natural samples should exhibit identical λmax values and similar relative intensities. A shift in a maximum or the appearance of a shoulder on a peak could suggest the presence of an impurity with a different chromophore or a change in the sample matrix affecting the electronic environment.
Conclusion: A Verdict Based on Evidence
The spectroscopic comparison of synthetic and natural 7-Hydroxy-β-carboline-1-propionic acid is a crucial quality control step. An authentic sample, regardless of its origin, will produce a consistent and superimposable dataset across NMR, MS, FTIR, and UV-Vis platforms.
The key to this comparative guide lies not in finding differences in the target molecule itself, but in using these high-precision techniques to illuminate the sample's history. The "perfect" spectrum from a synthetic sample is one devoid of any signals other than the product and the NMR solvent. The "perfect" spectrum from a natural isolate is one that is identical to the synthetic standard, confirming that the rigorous purification process has successfully removed all other natural products. By following this analytical framework, researchers can proceed with their biological and pharmacological studies with the highest degree of confidence in the identity and purity of their material.
References
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Zhao, T., et al. (2011). Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy. University of Westminster. [Link]
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Ghasemi, Z., et al. (2012). Interactions between b-carboline alkaloids and bovine serum albumin: Investigation by spectroscopic approach. ResearchGate. [Link]
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Kim, M., et al. (2025). Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. MDPI. [Link]
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PubChem. (n.d.). 7-Hydroxy-beta-carboline-1-propionic acid. National Center for Biotechnology Information. [Link]
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Clayton, E., et al. (1975). Mass spectra of selected beta‐carbolines [β‐9H‐pyrido(3,4‐b)indoles]. ResearchGate. [Link]
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Arockia doss, M., et al. (2019). Structural activity analysis, spectroscopic investigation, biological and chemical properties interpretation on Beta Carboline using quantum computational methods. PubMed. [Link]
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Clementi, C. A., et al. (2000). Acid–base and spectral properties of β-carbolines. Part 1. Tetrahydro-β-carbolines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Passos, M., et al. (2014). Targeted-Analysis of β-Carboline Alkaloids in Passionfruit (“Maracujá”) by SBSE(PDMS)-LC/Flu and UHPLC-MS. SciELO. [Link]
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Wikipedia. (2024). Substituted β-carboline. Wikimedia Foundation. [Link]
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Yue, H., et al. (2025). Isolation and Characterization of Novel Β-Carboline Alkaloids and Flavonols Glycosides from Nitraria Tangutorum Bobr. Fruit and Their Hypoglycemic Activities. SSRN. [Link]
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da Silva, A. F., et al. (2016). Interaction of β-Carbolines with DNA: Spectroscopic Studies, Correlation with Biological Activity and Molecular Docking. ResearchGate. [Link]
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Panda, D., et al. (2016). Spectroscopic and structural studies on the interaction of an anticancer β-carboline alkaloid, harmine with GC and AT specific DNA oligonucleotides. PubMed. [Link]
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Totzke, F., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry. [Link]
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Delgado-Povedano, M. M., et al. (2023). Identification, Formation, and Occurrence of Perlolyrine: A β-Carboline Alkaloid with a Furan Moiety in Foods. ACS Publications. [Link]
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Zou, S., et al. (2022). β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway. Frontiers in Pharmacology. [Link]
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Kim, J., et al. (2023). Identification of a β-Carboline Alkaloid from Chemoselectively Derived Vanilla Bean Extract and Its Prevention of Lipid Droplet Accumulation in Human Hepatocytes (HepG2). PMC. [Link]
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ResearchGate. (n.d.). FTIR spectra in the region of 1800–600 cm À 1 for free BSA (0.15 mM),... ResearchGate. [Link]
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Amaral, A. C. F., et al. (2017). LC‐HRMS for the Identification of β‐Carboline and Canthinone Alkaloids Isolated from Natural Sources. ResearchGate. [Link]
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Terenzi, A., et al. (2017). Binding of Harmine Derivatives to DNA: A Spectroscopic Investigation. MDPI. [Link]
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Wang, Z., et al. (2021). Synthesis of tetrahydro-β-carbolines from 2-indolylmethyl azides and propargylic alcohols. RSC Advances. [Link]
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PubChem. (n.d.). Beta-Carboline. National Center for Biotechnology Information. [Link]
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Galiano, V., et al. (2017). New insights into the photo-tautomerisation process in β-carboline derivatives revealed by NMR spectroscopy. RSC Publishing. [Link]
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BioCrick. (n.d.). 7-Hydroxy-beta-carboline-1-propionic acid. BioCrick. [Link]
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Parrish, D. A., et al. (2019). Synthesis and Structure–Activity Relationships of 1-Aryl-β-carbolines as Affinity Probes for the 5-Hydroxytryptamine Receptor. ACS Omega. [Link]
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ResearchGate. (n.d.). (a) UV-vis absorption spectra. (b and c) Fluorescence spectra of... ResearchGate. [Link]
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Wang, C., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. Synlett. [Link]
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ResearchGate. (n.d.). Fig). The UV spectra displayed by the peaks for these compounds are... ResearchGate. [Link]
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Ferreira, M. E., et al. (2016). Synthesis of β-carboline derivatives. Sciforum. [Link]
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Wagschal, S., et al. (2022). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. [Link]
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Safety Operating Guide
Proper Disposal Procedures: 7-Hydroxy-beta-carboline-1-propionic acid
This is a comprehensive technical guide for the proper disposal of 7-Hydroxy-beta-carboline-1-propionic acid (CAS: 215934-15-9).
Executive Summary & Compound Profile
7-Hydroxy-beta-carboline-1-propionic acid is a beta-carboline alkaloid derivative. While often used as a fluorescent reference standard or metabolite marker in neuropharmacology, it possesses cytotoxic activity and interacts with benzodiazepine receptors and DNA intercalating pathways.
Critical Safety Distinction: Do not conflate this compound with 7-Hydroxymitragynine (7-OH), a potent opioid derived from Kratom.[1][2][3] While both share the "7-hydroxy" nomenclature, their regulatory and toxicological profiles differ. However, due to the cytotoxic potential of beta-carbolines, this compound must be managed as Hazardous Chemical Waste with high-containment protocols similar to cytotoxic drugs.
Physical & Chemical Properties Relevant to Disposal
| Property | Data | Relevance to Disposal |
| CAS Number | 215934-15-9 | Unique identifier for waste manifesting.[4] |
| Physical State | Solid (Powder) | Requires particulate containment (HEPA) to prevent inhalation. |
| Solubility | DMSO, MeOH, CHCl₃ | Solubilization is required for liquid waste stream consolidation. |
| Hazard Class | Cytotoxic / Irritant | DO NOT dispose of in sewer or municipal trash. |
| Reactivity | Sensitive to strong oxidizers | Segregate from perchlorates, nitrates, and peroxides. |
Hazard Identification & Pre-Disposal Stabilization
Before disposal, the compound must be stabilized to prevent accidental exposure or environmental release.
GHS Classification (Precautionary)
-
H315/H319: Causes skin and serious eye irritation.[5]
-
H335: May cause respiratory irritation.
-
H351/H361: Suspected of causing cancer or damaging fertility (Class effect of beta-carbolines due to DNA intercalation).
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95/P100 respirator or work within a certified Fume Hood/BSC.
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness).
-
Ocular: Chemical splash goggles (ANSI Z87.1).
Step-by-Step Disposal Workflow
Phase A: Solid Waste (Pure Compound & Residues)
Scenario: You have expired powder in a vial or residual solids.
-
Do Not Decant: Never attempt to tap powder out of a vial into a trash bin. The dust hazard is too high.
-
Solvent Rinse: Add a small volume (1–2 mL) of DMSO or Methanol to the vial to dissolve the solid.
-
Transfer: Pipette the dissolved solution into your Halogenated or Non-Halogenated Organic Waste container (depending on the solvent used).
-
Note: If using Chloroform/Dichloromethane, use the Halogenated stream.
-
-
Vial Disposal: The empty, rinsed vial is now "RCRA Empty." Deface the label and place it in a Glass/Sharps container destined for incineration, not recycling.
Phase B: Liquid Waste (Stock Solutions)
Scenario: You have a DMSO or Methanol stock solution.
-
Segregation: Ensure the waste stream is compatible. Beta-carbolines are stable but should not be mixed with strong acids (e.g., Nitric Acid) or oxidizers, as this may generate toxic byproducts.
-
Container: Pour into a High-Density Polyethylene (HDPE) or Glass waste carboy.
-
Labeling: Affix a hazardous waste label. Explicitly write:
Phase C: Contaminated Debris (Gloves, Tips, Wipes)
-
Bagging: Collect all solid debris in a clear, 6-mil polyethylene bag.
-
Secondary Containment: Place the bag inside a rigid container labeled "Cytotoxic/Hazardous Debris" .
-
Disposal Path: This stream is typically sent for High-Temperature Incineration (>1000°C) to ensure thermal destruction of the alkaloid structure.
Disposal Decision Logic (Visualized)
Caption: Operational workflow for segregating and processing beta-carboline waste streams.
Regulatory Compliance & RCRA Codes
In the United States, this specific compound is not explicitly P-listed or U-listed under RCRA (40 CFR 261.33). However, due to its toxicity profile, it must be managed as Characteristic Waste if it exhibits toxicity, or simply as Non-RCRA Regulated Hazardous Waste (depending on state regulations).
-
Recommended Waste Code: If dissolved in a flammable solvent (MeOH), use D001 (Ignitable).
-
Best Practice: Manage as "Lab Pack" waste for incineration. Do not landfill.
Emergency Spill Response
-
Evacuate: Clear the immediate area of personnel.
-
PPE: Don double gloves, goggles, and a respirator.
-
Containment: Cover powder spills with a damp paper towel (soaked in water or DMSO) to prevent dust generation.
-
Cleanup: Wipe up the material and place all wipes into the "Contaminated Debris" stream. Wash the surface with a 10% bleach solution to degrade residual organic traces, followed by water.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10868897, 7-Hydroxy-beta-carboline-1-propionic acid. Retrieved from [Link]
-
BioCrick. 7-Hydroxy-beta-carboline-1-propionic acid - Product Properties and Cytotoxicity. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Retrieved from [Link]
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- 5. msds.carboline.com [msds.carboline.com]
- 6. 7-Hydroxy-beta-carboline-1-propionic acid | CAS:215934-15-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Personal protective equipment for handling 7-Hydroxy-beta-carboline-1-propionic acid
Operational Context & Hazard Profiling
From the Desk of the Senior Application Scientist: Handling 7-Hydroxy-beta-carboline-1-propionic acid (CAS: 215934-15-9) requires a shift in mindset from "standard organic synthesis" to "bioactive containment." This compound is a derivative of the beta-carboline (harmala) alkaloid class. While often utilized as a fluorescent reference standard or metabolite marker, its structural core possesses inherent biological activity.
Why This Matters: Beta-carbolines are known DNA intercalators and can act as inverse agonists at benzodiazepine receptors or inhibitors of monoamine oxidase (MAO). Furthermore, specific vendor data indicates this derivative possesses cytotoxic activity . Therefore, you must treat this substance not merely as a chemical irritant, but as a potential genotoxin and neuroactive agent .
The Risk Triad:
-
Inhalation (High Risk): As a dry powder, electrostatic forces can aerosolize particles during weighing.
-
Transdermal (Critical Risk): Once solubilized (typically in DMSO or Chloroform), the solvent acts as a vehicle, dramatically increasing the rate of skin absorption.
-
Cytotoxicity: Direct contact with cellular material (mucous membranes) poses a risk of cellular damage.
The PPE Matrix: Layered Defense System
Do not rely on a single barrier. This matrix is designed for redundancy .
| Protection Zone | Standard Protocol (mg quantities) | High-Risk Protocol (Scale-up / Solution work) | Scientific Rationale |
| Respiratory | Fume Hood (Certified) | Fume Hood + N95/P100 (if hood sash >18") | The primary barrier is engineering controls (airflow), not the mask. The mask is a backup for sash breaches. |
| Dermal (Hand) | Double Nitrile (0.11 mm min) | Double Nitrile + Laminate (Silver Shield) | Beta-carbolines are often dissolved in DMSO. DMSO permeates nitrile in <5 mins , carrying the toxin with it. |
| Ocular | Safety Glasses (Side shields) | Chemical Splash Goggles | Powder drift is unpredictable; splashes during sonication/vortexing require sealed eye protection. |
| Body | Cotton Lab Coat (Buttoned) | Tyvek® Sleeves or Disposable Gown | Cotton absorbs spills; Tyvek repels them. Sleeves cover the "wrist gap" between glove and coat. |
Operational Protocol: The "Zero-Exposure" Workflow
This protocol uses a "Hot Zone" approach to prevent cross-contamination.
Phase 1: Engineering & Preparation
-
Static Mitigation: Place an ionizing fan or anti-static gun near the balance. Beta-carboline powders are often fluffy and prone to static fly-away.
-
Surface Prep: Line the "Hot Zone" (inside the fume hood) with a plastic-backed absorbent mat (absorbent side up). This captures micro-spills immediately.
-
Solvent Selection: If possible, avoid Chloroform (high volatility). Use DMSO or Ethanol, but acknowledge the permeation risk of DMSO (see PPE Matrix).
Phase 2: Weighing & Solubilization (The Critical Step)
-
Step A (Donning): Put on inner gloves (orange/blue)
Lab coat Outer gloves (different color to spot tears). Tape the outer glove over the lab coat cuff if not using Tyvek sleeves. -
Step B (Transfer): Open the vial only inside the hood. Use a disposable antistatic spatula.
-
Step C (Solubilization): Add solvent slowly down the side of the vial to prevent "puffing."
-
Tech Note: If vortexing is required, ensure the cap is wrapped in Parafilm before vibration starts to prevent aerosol leakage.
-
Phase 3: Decontamination & Doffing
-
Wipe Down: Wipe the exterior of the stock solution vial with a Kimwipe soaked in 70% Ethanol before removing it from the hood.
-
Waste Segregation:
-
Solid Waste: Spatulas, weigh boats, and contaminated gloves go into a sealed biohazard/chemical solid waste bag.
-
Liquid Waste: Dispose of as "Cytotoxic/Organic Solvent Mixture." Do not mix with oxidizers.
-
-
Doffing Sequence: Outer gloves
Goggles Coat Inner gloves Wash hands immediately with soap and cool water (warm water opens pores).
Visualization: Safe Handling Lifecycle
The following diagram illustrates the logical flow of handling, emphasizing the "Checkpoints" where safety is validated.
Figure 1: Operational workflow for handling cytotoxic beta-carboline derivatives, highlighting critical control points.
Emergency Response & Disposal
Spill Management (Powder):
-
Do NOT Sweep: Sweeping generates cytotoxic dust.
-
Wet Method: Cover the spill with paper towels dampened with water or ethanol.
-
Scoop: Carefully lift the damp towels and place them in a hazardous waste bag.
Spill Management (Solution):
-
Isolate: If dissolved in DMSO, remember that the spill can penetrate standard gloves. Use tongs or wear Silver Shield (laminate) gloves to handle absorbent pads.
Disposal:
-
Labeling: Clearly label waste containers as "Contains Beta-Carboline Derivative – Toxic/Cytotoxic."
-
Stream: Incineration is the preferred method for destruction of the indole backbone.
References
-
National Center for Biotechnology Information (PubChem). 7-Hydroxy-beta-carboline-1-propionic acid (CID 10868897). PubChem Compound Summary. [Link]
-
BioCrick. 7-Hydroxy-beta-carboline-1-propionic acid Datasheet. (Confirming Cytotoxic Activity). [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
